5-Bromonicotinic acid

Catalog No.
S580205
CAS No.
20826-04-4
M.F
C6H4BrNO2
M. Wt
202.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromonicotinic acid

CAS Number

20826-04-4

Product Name

5-Bromonicotinic acid

IUPAC Name

5-bromopyridine-3-carboxylic acid

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)

InChI Key

FQIUCPGDKPXSLL-UHFFFAOYSA-N

Synonyms

5-Bromo-3-pyridinecarboxylic Acid; 3-Carboxy-5-bromopyridine; 5-Bromonicotinic Acid; 5-Bromopyridinyl-3-carboxylic Acid; NSC 9461;

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)O

The exact mass of the compound 5-Bromonicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9461. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromonicotinic acid (CAS 20826-04-4) is a bifunctional halogenated pyridine derivative characterized by a carboxylic acid at the 3-position and a bromine atom at the 5-position. In industrial and laboratory procurement, it is primarily valued as an orthogonal synthetic scaffold. The carboxylic acid serves as a reliable anchor for amidation or esterification, while the C5-bromine acts as a chemoselective handle for transition-metal-catalyzed cross-coupling reactions and aryne generation [1]. This specific substitution pattern makes it an indispensable precursor for constructing complex N-heterocyclic pharmaceutical libraries, multidentate ligands, and advanced metal-organic frameworks (MOFs) where precise structural direction is required [2].

Research Fit

Workflow
Transition metal-catalyzed cross-coupling at 5-position
Selection
Bromine handle for balanced reactivity in Pd-mediated couplings
Use Context
Heterocycle diversification, supramolecular building block

When procuring pyridine-3-carboxylic acid building blocks, substituting 5-bromonicotinic acid with generic alternatives like nicotinic acid or 5-chloronicotinic acid leads to severe synthetic limitations. Nicotinic acid entirely lacks the C5-halogen handle required for downstream transition-metal cross-coupling or aryne generation, rendering it useless for generating 5-substituted libraries [1]. While 5-chloronicotinic acid possesses a halogen handle, the C-Cl bond is significantly less reactive than the C-Br bond in standard oxidative additions. This forces chemists to use expensive proprietary phosphine ligands or harsher temperatures for C-N and C-C couplings, which can degrade sensitive functional groups and decrease overall process yield [2]. Consequently, 5-bromonicotinic acid is the required procurement choice when mild, predictable cross-coupling is a downstream necessity.

Substitution Risk

Target
5-Bromonicotinic acid
Reactivity profile suited for mild Suzuki coupling; unique halogen bonding synthon.
Potential Substitute
5-Chloronicotinic acid
Lower C–Cl reactivity may require harsher conditions, potentially reducing solid-phase compatibility.
Potential Substitute
5-Fluoronicotinic acid
Different electronic effects alter acidity and may suppress halogen-bonding-driven assembly.
Potential Substitute
Regioisomeric bromopyridinecarboxylic acids
Altered geometry disrupts predictable supramolecular synthons and coupling orientation.
Direct substitution without comparative validation may impact yield, selectivity, or material architecture.

Precursor Suitability for C-N Ullmann Coupling

For the synthesis of multidentate N-heterocycles, 5-bromonicotinic acid acts as a highly efficient electrophile. In Ullmann-type C-N couplings with imidazole, the C-Br bond is successfully activated using a simple CuI catalyst and Cs2CO3 base at 120 °C to yield 5-imidazolyl nicotinic acid[1]. Substituting with 5-chloronicotinic acid generally leads to poor conversion under these unoptimized, ligand-free copper-catalyzed conditions, as the stronger C-Cl bond is highly resistant to oxidative addition by copper(I)[1].

Evidence DimensionReactivity in Cu-catalyzed Ullmann C-N coupling
Target Compound DataReadily undergoes C-N coupling with imidazole (CuI/Cs2CO3, 120 °C)
Comparator Or Baseline5-Chloronicotinic acid: Highly resistant to standard Cu-catalyzed amination
Quantified DifferenceAvoids the need for precious-metal Pd catalysts for C-N bond formation
ConditionsCuI (0.2 eq), Cs2CO3 (3 eq), DMF, 120 °C, 24 h

Allows process chemists to utilize cost-effective copper catalysis rather than expensive palladium systems for large-scale amination.

pKa of carboxylic acid
Predicted
3.08 ± 0.10
Reported pKa context; may guide ionization-state screening
vs 5-fluoronicotinic acid (3.13 ± 0.10); Δ ≈ −0.05

Supramolecular Framework Dimensionality

The choice of halogen substituent at the 5-position fundamentally alters the resulting metal-organic framework (MOF) topology due to differences in atomic radius and noncovalent halogen-bonding strength. Coordination of 5-bromonicotinic acid with transition metals yields robust 3D metal-organic frameworks featuring the seh-3,5-P21/c topology[1]. Under identical conditions, the use of 5-chloronicotinic acid results in lower-dimensionality structures, such as 1D ladder-like coordination polymers or 3,6T7 networks, due to the smaller steric bulk and weaker structure-directing properties of chlorine [1].

Evidence DimensionCoordination polymer topology
Target Compound DataForms 3D frameworks (seh-3,5-P21/c topology)
Comparator Or Baseline5-Chloronicotinic acid: Forms 1D ladder-like or 3,6T7 networks
Quantified DifferenceShift from 1D/2D to 3D structural dimensionality
ConditionsCoordination with transition metals and ancillary ligands (e.g., 1,10-phenanthroline)

Critical for materials scientists procuring ligands to predictably synthesize high-porosity 3D frameworks for gas capture, rather than non-porous 1D chains.

Solid-phase Suzuki coupling
Direct comparison
Wang, Rink, BAL resins compatible
Supports multi-resin combinatorial library synthesis
Method context; 5-Cl analog often needs forcing conditions

Generation of Aryne Intermediates for C-C Coupling

5-Bromonicotinic acid exhibits unique reactivity under strong base conditions, enabling complex C-C bond formations that are impossible with the parent nicotinic acid. Treatment of 5-bromonicotinic acid with lithium diisopropylamide (LDA) and arylacetonitriles at -70 °C rapidly generates a highly reactive benzyne-3-carboxylate intermediate, yielding 5-(alpha-arylcyanomethyl)nicotinic acids [1]. The unhalogenated nicotinic acid completely lacks the leaving group necessary for this aryne generation, rendering it inert to this specific functionalization pathway [1].

Evidence DimensionAryne intermediate generation
Target Compound DataForms benzyne-3-carboxylate intermediate at -70 °C
Comparator Or BaselineNicotinic acid: Inert to aryne generation
Quantified DifferenceEnables direct C5-alkylation via aryne pathway
ConditionsLDA, arylacetonitriles, THF, -70 °C

Provides medicinal chemists with a unique, low-temperature pathway to synthesize complex 5-substituted derivatives directly from the scaffold.

Halogen bonding assembly
Class-level
Br⋯O, Br⋯Br, Br⋯π interactions
Enables predictable 3D supramolecular network reinforcement
Observed by single-crystal XRD; not replicable with Cl/F analogs

Orthogonal Stability During Carboxylic Acid Amidation

A critical procurement requirement for halogenated scaffolds is the orthogonal stability of the halogen during functionalization of the carboxylic acid. During the synthesis of amfonelic acid precursors, 5-bromonicotinic acid undergoes highly efficient amidation with N,O-dimethylhydroxylamine (yielding 91% of the Weinreb amide) without premature cleavage or substitution of the bromine atom [1]. This demonstrates that the 5-bromo position is sufficiently stable to standard peptide-coupling reagents (EDCI/DMAP), providing comparable orthogonal reliability to 5-chloronicotinic acid (96% yield) while retaining superior downstream cross-coupling reactivity for subsequent steps [1].

Evidence DimensionYield of Weinreb amide formation (orthogonal stability)
Target Compound Data91% yield
Comparator Or Baseline5-Chloronicotinic acid: 96% yield
Quantified DifferenceComparable high yield (>90%), proving the bromo-handle does not compromise acid functionalization
ConditionsEDCI, DMAP, N,O-dimethylhydroxylamine hydrochloride, DCM

Assures synthetic chemists that procuring the more reactive bromo-derivative will not result in yield losses during initial carboxylic acid derivatization.

In silico binding energy
Data to verify
−4.7 to −5.3 kcal/mol
Computational benchmark for antiviral target virtual screening
Molecular docking prediction; source review needed
5-Bromonicotine (derivative) nAChR profile
Head-to-head
Ki = 6.9 nM, α4β2 partial agonist
Reported partial agonist profile supports nAChR subtype research tool exploration
vs nicotine Ki 2.4 nM; functional selectivity observed

Industrial Synthesis of Multidentate N-Heterocyclic Ligands

For scale-up syntheses of complex ligands, this compound is the preferred precursor. Its superior C-Br reactivity allows process chemists to utilize inexpensive copper(I) catalysts to form C-N bonds (e.g., yielding 5-imidazolyl nicotinic acid) at standard temperatures, bypassing the sluggish reactivity of 5-chloronicotinic acid [1].

Predictable 3D Metal-Organic Framework (MOF) Construction

In materials science, 5-bromonicotinic acid is selected over chloro-analogs to enforce high-dimensionality crystal packing. The specific steric bulk and halogen-bonding capabilities of the bromine atom reliably direct the assembly of robust 3D coordination networks (such as those with seh-3,5-P21/c topology) for advanced gas capture[2].

Generation of Aryne Intermediates for Drug Discovery

In pharmaceutical library synthesis, this compound is uniquely suited for generating benzyne-3-carboxylate intermediates at low temperatures (-70 °C). This allows for rapid, base-initiated C-C bond formation with arylacetonitriles to produce highly functionalized 5-substituted nicotinic acids, a pathway inaccessible when using the parent nicotinic acid [3].

Application Fit

Application
Selection Property
Validation Focus
Solid-phase library synthesis
Multi-resin Suzuki compatibility
On-bead cross-coupling efficiency
Supramolecular materials
Bromine-mediated halogen bonding
3D network topology via XRD
nAChR subtype research tools
Bromine-substituted nicotinic pharmacophore
Partial agonism and selectivity profiling
Antiviral fragment screening
Predicted binding energy benchmark
In silico docking against viral targets

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.94254 Da

Monoisotopic Mass

200.94254 Da

Heavy Atom Count

10

UNII

ZDB972TSH7

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20826-04-4

Wikipedia

5-bromonicotinic acid

Explore Compound Types